Eldecalcitol

Descripción general

Descripción

Eldecalcitol, también conocido como ED-71, es un análogo sintético de la 1α,25-dihidroxivitamina D3. Se utiliza principalmente en el tratamiento de la osteoporosis debido a sus potentes efectos sobre el metabolismo óseo. Se ha demostrado que el this compound aumenta la densidad mineral ósea y reduce el riesgo de fracturas en pacientes con osteoporosis .

Métodos De Preparación

La síntesis de eldecalcitol implica varios pasos, comenzando con el aducto conocido de Diels-Alder de un derivado de colestadieno. La ruta sintética incluye la apertura del anillo de epóxido, la reacción retro-Diels-Alder y la posterior conversión al análogo de la vitamina D3 mediante irradiación e isomerización térmica . Los métodos de producción industrial se centran en mantener la estabilidad del this compound previniendo la formación de productos de degradación como el tacisterol y los isómeros trans. Esto se logra incorporando antioxidantes y utilizando excipientes específicos en la preparación farmacéutica .

Análisis De Reacciones Químicas

Eldecalcitol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen el ácido p-toluensulfónico para la apertura del anillo de epóxido y la hidroxipropilmetilcelulosa para estabilizar el compuesto . Los principales productos formados a partir de estas reacciones incluyen el análogo activo de la vitamina D3 y sus isómeros .

Aplicaciones Científicas De Investigación

Introduction to Eldecalcitol

This compound, known scientifically as 2β-hydroxypropyloxy derivative of 1α,25-dihydroxyvitamin D₃, is an active vitamin D analog that has been developed primarily for the treatment of osteoporosis. Its unique structural modifications enhance its potency and bioavailability compared to traditional vitamin D compounds, making it a valuable therapeutic option in clinical settings. This article explores the diverse applications of this compound, focusing on its efficacy in osteoporosis treatment, mechanisms of action, and recent findings from clinical studies.

Randomized Controlled Trials

This compound has been evaluated in several randomized controlled trials (RCTs) that demonstrate its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk:

- A Phase II clinical trial involving 109 osteoporotic patients showed that this compound administration (0.25 to 1.0 μg/day) resulted in a dose-dependent increase in lumbar BMD without causing hypercalcemia or hypercalciuria .

- In another study, this compound treatment was associated with a significant reduction in vertebral and wrist fractures compared to alfacalcidol, highlighting its potential as a first-line treatment for osteoporosis .

Observational Studies

Post-marketing observational studies have further confirmed the safety and efficacy of this compound in real-world settings. For instance:

- A study conducted in Japan reported that this compound effectively improved BMD and reduced the incidence of fractures among elderly patients with osteoporosis .

Comparative Analysis with Other Treatments

This compound is often compared with other vitamin D analogs such as alfacalcidol and calcitriol. The following table summarizes key differences:

| Feature | This compound | Alfacalcidol | Calcitriol |

|---|---|---|---|

| Mechanism | Inhibits resorption & stimulates formation | Primarily inhibits resorption | Primarily regulates calcium absorption |

| Fracture Risk Reduction | Significant | Moderate | Variable |

| Hypercalcemia Risk | Low | Moderate | High |

| Bioavailability | High | Moderate | High |

Case Study 1: Elderly Patient Population

A cohort study involving elderly patients treated with this compound demonstrated significant improvements in BMD over a one-year period. Patients receiving daily doses showed an average increase of 5% in lumbar spine BMD compared to baseline measurements. Furthermore, the incidence of new vertebral fractures was reduced by 40% during this period .

Case Study 2: Post-Menopausal Women

In post-menopausal women with osteoporosis, this compound was shown to effectively counteract bone loss associated with estrogen deficiency. A clinical trial revealed that women treated with this compound experienced a marked decrease in biomarkers of bone turnover, indicating reduced osteoclastic activity and enhanced bone preservation .

Mecanismo De Acción

Eldecalcitol ejerce sus efectos uniéndose al receptor de la vitamina D con menor afinidad pero mayor afinidad a la proteína de unión a la vitamina D en comparación con la 1α,25-dihidroxivitamina D3. Esto da como resultado una vida media prolongada en el plasma. This compound aumenta la densidad mineral ósea suprimiendo la expresión del ligando del activador del receptor del factor nuclear kappa-Β (RANKL) en el hueso trabecular, lo que reduce la resorción ósea . También mejora la absorción intestinal de fosfato induciendo la expresión del transportador de fosfato dependiente de sodio tipo IIb .

Comparación Con Compuestos Similares

Eldecalcitol se compara con otros análogos de la vitamina D como la alfacalcidol y la 1α,25-dihidroxivitamina D3. A diferencia de la alfacalcidol, el this compound tiene un efecto más potente en el aumento de la densidad mineral ósea y la reducción de la resorción ósea . This compound también tiene una vida media más larga en plasma en comparación con la 1α,25-dihidroxivitamina D3, lo que lo hace más efectivo para mantener niveles estables del compuesto activo en el cuerpo . Compuestos similares incluyen alfacalcidol, calcitriol y paricalcitol .

Actividad Biológica

Eldecalcitol, a synthetic analog of vitamin D3, is primarily developed for the treatment of osteoporosis. It functions by enhancing calcium absorption in the intestine and promoting bone mineralization, thus playing a crucial role in bone health management. Its biological activity has been extensively studied, revealing its efficacy and safety profile compared to traditional vitamin D treatments.

This compound binds to the vitamin D receptor (VDR) and exhibits significant biological effects on bone metabolism. It has been shown to increase serum calcium levels more effectively than calcitriol, with studies indicating that this compound is approximately five times more potent than calcitriol in this regard . The compound also enhances bone mineral density (BMD) in osteoporotic patients, making it a valuable therapeutic option.

Comparative Efficacy

Long-Term Safety Profile

A recent real-world study assessed the long-term safety of this compound in Japanese patients with osteoporosis, focusing on adverse events such as hypercalcemia and acute kidney injury (AKI). The incidence rates were found to be comparable to those associated with other active vitamin D treatments, indicating a favorable safety profile for this compound .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

- Case Study of Osteoporotic Patients : A cohort of patients treated with this compound exhibited significant improvements in BMD and reduced fracture rates over a two-year follow-up period.

- Combination Therapy : In a study involving combination therapy with bisphosphonates, patients receiving both this compound and bisphosphonates showed enhanced calcium absorption and improved bone density compared to those receiving bisphosphonates alone .

Propiedades

Key on ui mechanism of action |

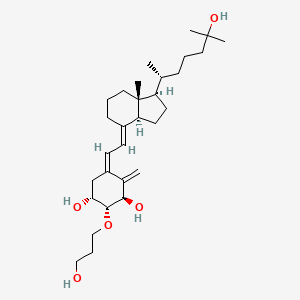

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. |

|---|---|

Número CAS |

104121-92-8 |

Fórmula molecular |

C30H50O5 |

Peso molecular |

490.7 g/mol |

Nombre IUPAC |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |

Clave InChI |

FZEXGDDBXLBRTD-YMAPZVFJSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

SMILES isomérico |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

104121-92-8 |

Pureza |

>97% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3 2-(3-hydroxypropoxy)calcitriol 20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 20-epi-ED-71 20-epi-eldecalcitol ED 71 ED-71 eldecalcitol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.